molecular formula C20H25N3O5S B2603597 N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946248-15-3

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2603597
CAS No.: 946248-15-3
M. Wt: 419.5
InChI Key: RHLHJAGUGYYXQL-UHFFFAOYSA-N
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Description

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the 2,4-dimethoxyphenyl intermediate: This can be achieved through the methylation of 2,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base.

    Synthesis of the morpholino-thiophene intermediate: This involves the reaction of thiophene-3-carboxaldehyde with morpholine under acidic conditions to form the corresponding morpholino-thiophene derivative.

    Coupling reaction: The final step involves the coupling of the 2,4-dimethoxyphenyl intermediate with the morpholino-thiophene intermediate using oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide
  • 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)urea
  • N-(4-(N-(2-morpholino-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Uniqueness

N1-(2,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-26-15-3-4-16(18(11-15)27-2)22-20(25)19(24)21-12-17(14-5-10-29-13-14)23-6-8-28-9-7-23/h3-5,10-11,13,17H,6-9,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLHJAGUGYYXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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